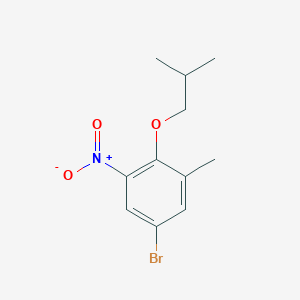

5-Bromo-2-isobutoxy-3-nitrotoluene

Description

5-Bromo-2-isobutoxy-3-nitrotoluene is a halogenated aromatic compound featuring a toluene backbone substituted with bromine, nitro, and isobutoxy groups at the 5-, 3-, and 2-positions, respectively. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro and bromine groups, balanced by the electron-donating isobutoxy substituent. The compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name |

5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(2)6-16-11-8(3)4-9(12)5-10(11)13(14)15/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYQEDDPXXYXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743059 | |

| Record name | 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-70-2 | |

| Record name | Benzene, 5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutoxy-3-nitrotoluene typically involves multiple steps, starting from readily available precursors. One common method is the nitration of 5-bromo-2-isobutoxytoluene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration: 5-Bromo-2-isobutoxytoluene is treated with a nitrating mixture (HNO₃/H₂SO₄) to introduce the nitro group at the desired position on the aromatic ring.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutoxy-3-nitrotoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) can be used.

Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure and temperature conditions.

Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 5-bromo-2-isobutoxy-3-aminotoluene.

Oxidation: Formation of 5-bromo-2-isobutoxy-3-nitrobenzoic acid.

Scientific Research Applications

5-Bromo-2-isobutoxy-3-nitrotoluene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxy-3-nitrotoluene depends on the specific application and the target molecule

Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the aromatic ring.

Redox Reactions: The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 5-Bromo-2-isobutoxy-3-nitrotoluene is compared below with structurally analogous halogenated nitro-toluenes. Key differences in substituent positions, functional groups, and commercial accessibility are highlighted.

Table 1: Structural and Commercial Comparison

Key Observations

The chloro analog (5-Bromo-2-chloro-3-nitrotoluene) replaces isobutoxy with a smaller, electronegative chlorine atom. This likely enhances solubility in polar solvents but may reduce thermal stability due to weaker C-Cl bond strength compared to C-O bonds .

Commercial Availability and Pricing: this compound is discontinued, limiting its accessibility for large-scale applications . In contrast, 2-Bromo-5-nitrotoluene remains commercially available at a lower cost (JPY 3,500/25g) and higher purity (>97%) .

Positional Isomerism: Positional isomers like 2-Bromo-6-nitrotoluene (NO₂ at position 6) exhibit distinct electronic profiles. The meta- and para-directing effects of nitro groups in these isomers influence their reactivity in subsequent synthetic steps, such as Suzuki couplings or nitrations .

Biological Activity

5-Bromo-2-isobutoxy-3-nitrotoluene (CAS Number: 1381944-70-2) is a compound of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, chemical properties, and potential applications based on available research.

Chemical Structure and Properties

This compound features a bromine atom, an isobutoxy group, and a nitro group attached to a toluene ring. Its molecular formula is and it has a molecular weight of 288.14 g/mol. The presence of the isobutoxy group imparts unique steric and electronic properties that influence its reactivity and biological interactions .

The biological activity of this compound can be understood through several mechanisms:

- Electrophilic Aromatic Substitution : The nitro and bromine groups can participate in electrophilic aromatic substitution reactions, which may affect the compound's reactivity with biological macromolecules.

- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, potentially leading to biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of halogenated compounds, including this compound, demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined through standard broth dilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Ampicillin) | 16 |

This suggests that while the compound exhibits activity, it is less potent than traditional antibiotics like ampicillin.

Study 2: Cytotoxic Effects

In vitro assays using human cancer cell lines showed that this compound induced cell death at concentrations above 50 µM after 24 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

These results highlight the potential of this compound as a lead for anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.